1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride
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Overview
Description
1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a p-chlorophenyl group and a methylbutyl side chain attached to the piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride typically involves the following steps:
Formation of the p-chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the p-chloro group.
Alkylation: The p-chlorophenyl intermediate is then alkylated with a suitable alkylating agent to introduce the 3-methylbutyl side chain.
Cyclization: The resulting intermediate undergoes cyclization to form the piperidine ring.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis steps under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The p-chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Nucleophiles: Sodium methoxide, sodium ethoxide, or other alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of p-chlorobenzaldehyde or p-chlorobenzoic acid.
Reduction: Formation of p-chlorophenylethanol or p-chlorophenylamine.
Substitution: Formation of p-methoxyphenyl or p-ethoxyphenyl derivatives.
Scientific Research Applications
1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(1-(p-Chlorophenyl)-3-methylbutyl)piperidine: The non-hydrochloride form of the compound.
1-(1-(p-Chlorophenyl)-3-methylbutyl)piperazine: A similar compound with a piperazine ring instead of a piperidine ring.
1-(1-(p-Chlorophenyl)-3-methylbutyl)pyrazole: A similar compound with a pyrazole ring instead of a piperidine ring.
These compounds share some structural similarities but differ in their chemical properties and potential applications. The presence of different heterocyclic rings (piperidine, piperazine, pyrazole) can significantly influence their reactivity, biological activity, and industrial uses.
Properties
CAS No. |
73790-69-9 |
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Molecular Formula |
C16H25Cl2N |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-3-methylbutyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H24ClN.ClH/c1-13(2)12-16(18-10-4-3-5-11-18)14-6-8-15(17)9-7-14;/h6-9,13,16H,3-5,10-12H2,1-2H3;1H |
InChI Key |
HOVNJFUOYWQIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
Origin of Product |
United States |
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